molecular formula C16H13BrN2 B083304 4-Benzyl-1-bromoisoquinolin-3-amine CAS No. 13130-81-9

4-Benzyl-1-bromoisoquinolin-3-amine

Cat. No. B083304
CAS RN: 13130-81-9
M. Wt: 313.19 g/mol
InChI Key: LWMHXKNKIWSCRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related isoquinoline derivatives often involves catalytic reactions that allow for the functionalization and formation of the isoquinoline core. For instance, the synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines can be achieved from readily available precursors through reactions catalyzed by rhodium. A key intermediate in such syntheses is a bromonium ylide, formed by the intramolecular nucleophilic attack of a benzyl bromide on an α-imino rhodium carbene. This methodology highlights the synthetic versatility and efficiency in accessing brominated isoquinoline derivatives (He et al., 2016).

Scientific Research Applications

  • Parkinson's Disease Research : Derivatives of tetrahydroisoquinoline, such as 1-benzyl-1,2,3,4-tetrahydroisoquinoline, have been studied for their potential role in Parkinson's disease. These compounds have been found in the brain and cerebrospinal fluid (CSF) of Parkinsonian patients and are suggested to be related to the pathogenesis of idiopathic Parkinson's disease (Kotake et al., 1995), (Kawai et al., 1998), (Kotake et al., 2003).

  • Synthesis of Fluorescent Compounds : 4-Substituted 1-bromoisoquinolin-3-amines are used in the synthesis of fluorescent indazolo[3,2-a]isoquinolin-6-amines, which have potential applications in chemical sensing and imaging (Balog et al., 2013).

  • Cytotoxic Activity : 3-hydroxyquinolin-4(1H)-one derivatives, which can be synthesized using similar bromoisoquinoline compounds, have been evaluated for their cytotoxic activity against various cancer cell lines and have shown promising results (Kadrić et al., 2014).

  • Organic Synthesis : Bromination of isoquinoline and related compounds is a significant reaction in organic synthesis. The regioselective monobromination of isoquinoline has been achieved under specific conditions, which is important for the synthesis of various brominated derivatives, including 4-Benzyl-1-bromoisoquinolin-3-amine (Brown & Gouliaev, 2004).

  • Dopamine Receptor Research : 1-benzyl-1,2,3,4-tetrahydroisoquinoline derivatives have been studied for their activity on dopaminergic systems. These compounds can potentially act as endogenous dopaminergic antagonists, which has implications for research on dopamine receptors and related neurological disorders (Kawai et al., 2000).

properties

IUPAC Name

4-benzyl-1-bromoisoquinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2/c17-15-13-9-5-4-8-12(13)14(16(18)19-15)10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMHXKNKIWSCRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C(N=C(C3=CC=CC=C32)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350558
Record name 4-benzyl-1-bromoisoquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyl-1-bromoisoquinolin-3-amine

CAS RN

13130-81-9
Record name 4-benzyl-1-bromoisoquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Benzyl-1-bromoisoquinolin-3-amine
Reactant of Route 2
Reactant of Route 2
4-Benzyl-1-bromoisoquinolin-3-amine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-Benzyl-1-bromoisoquinolin-3-amine
Reactant of Route 4
4-Benzyl-1-bromoisoquinolin-3-amine
Reactant of Route 5
4-Benzyl-1-bromoisoquinolin-3-amine
Reactant of Route 6
Reactant of Route 6
4-Benzyl-1-bromoisoquinolin-3-amine

Citations

For This Compound
1
Citations
L Filák, Z Riedl, O Egyed, M Czugler, CN Hoang… - Tetrahedron, 2008 - Elsevier
… This compound was obtained from 4-benzyl-1-bromoisoquinolin-3-amine (84.5 g, 0.27 mol) to give the title compound 1d (41.4 g, 72%) as orange crystals, 112–120 C. IR (KBr) ν max : …
Number of citations: 30 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.